Cas no 24533-72-0 (Pyropheophorbide-a)

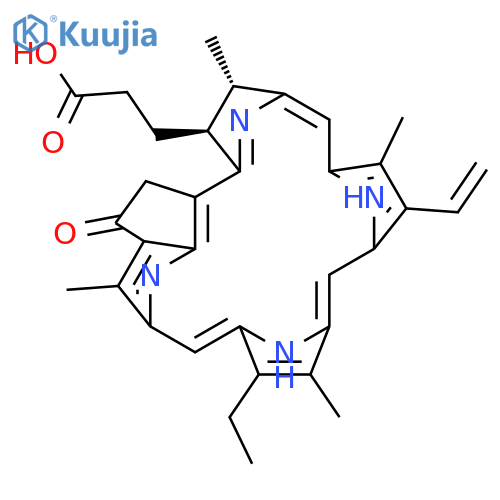

Pyropheophorbide-a structure

商品名:Pyropheophorbide-a

Pyropheophorbide-a 化学的及び物理的性質

名前と識別子

-

- 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-

- Pyropheophorbide-a

- 31,32-didehydrophytochlorin

- AG-E-73251

- CHEBI:48398

- CHEMBL1807359

- CHEMBL520220

- CTK8G2687

- pyrophaeophorbide a

- PYROPHEOPHORBIDE

- pyro-pheophorbide a

- pyro-pheophorbide a acid

- SureCN378992

- PpaPpa

- 24533-72-0

- 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid

- pyrophaeophorbide

- 3-(ethyl-tetramethyl-oxo-vinyl-[?]yl)propanoic acid

- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-

- 3-[(3S,4S)-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid

- JUDGRMABQJKRPW-UWJYYQICSA-N

- Q27121183

- HY-128973

- IEGUQQKIFBYXLG-UWJYYQICSA-N

- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S-trans)-

- F87241

- CS-0102957

- C18064

- AKOS040744355

- J-015556

- DTXSID901315902

- (3S-trans)-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid

- BDBM50569289

- Pyropheophorbide alpha

- SCHEMBL378992

- Pyropheophorbide a

- Ppa

- SCHEMBL15685040

- CHEBI:172733

- Pyropheophorbide-alpha

- SCHEMBL8065235

- FT-0697012

- NSC778200

- NSC-778200

- 3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid

- 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, 9CI

- BCP10888

- Pyrophaeophorbid A

- 3-[(1Z,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid

-

- MDL: MFCD28975785

- インチ: InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,34-35H,1,8-11H2,2-6H3,(H,39,40)/b23-12-,24-13+,25-12-,26-14-,27-13+,28-14-,32-22-/t17-,21-/m0/s1

- InChIKey: RZECWDZMTHMQDD-MKOXXXPMSA-N

- ほほえんだ: OC(CC[C@H]1[C@H](C)C2N=C1C1CC(=O)C3=C(C(=NC=13)C=C1NC(=CC3NC(C=2)=C(C)C=3C=C)C(C)=C1CC)C)=O

計算された属性

- せいみつぶんしりょう: 534.263

- どういたいしつりょう: 534.263

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 40

- 回転可能化学結合数: 5

- 複雑さ: 989

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 112A^2

- ひょうめんでんか: 0

- 互変異性体の数: 1001

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.32

- ふってん: 1006.359°C at 760 mmHg

- フラッシュポイント: 562.426°C

- 屈折率: 1.643

- PSA: 110.67000

- LogP: 4.13980

- ようかいせい: 未確定

Pyropheophorbide-a セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください

Pyropheophorbide-a 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T19535-25 mg |

Pyropheophorbide-a |

24533-72-0 | 98.7% | 25mg |

¥ 1,947 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P922618-50mg |

Pyrophaeophorbid A |

24533-72-0 | 97% | 50mg |

¥1,970.10 | 2022-09-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23110-5mg |

Pyropheophorbide a |

24533-72-0 | 98% | 5mg |

¥831.00 | 2023-09-09 | |

| Frontier Specialty Chemicals | PPa-10 mg |

Pyropheophorbide-a |

24533-72-0 | 10mg |

$ 54.00 | 2022-11-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P98820-100mg |

Pyropheophorbide-a |

24533-72-0 | 100mg |

¥2502.0 | 2021-09-08 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23110-25mg |

Pyropheophorbide a |

24533-72-0 | 98% | 25mg |

¥2993.00 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PPa-50mg |

Pyropheophorbide-a |

24533-72-0 | ~95% | 50mg |

5058CNY | 2021-05-08 | |

| MedChemExpress | HY-128973-50mg |

Pyropheophorbide-a |

24533-72-0 | ≥98.0% | 50mg |

¥2900 | 2024-07-20 | |

| Aaron | AR002P58-100mg |

3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)- |

24533-72-0 | 95% | 100mg |

$254.00 | 2025-01-21 | |

| TargetMol Chemicals | T19535-1 mL * 10 mM (in DMSO) |

Pyropheophorbide-a |

24533-72-0 | 98.7% | 1 mL * 10 mM (in DMSO) |

¥ 539 | 2023-09-15 |

Pyropheophorbide-a 関連文献

-

Jianjun Cheng,Guanghui Tan,Wenting Li,Hongyue Zhang,Xiaodan Wu,Zhiqiang Wang,Yingxue Jin New J. Chem. 2016 40 8522

-

Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610

-

Bin Yang,Kaiyuan Wang,Dong Zhang,Bingjun Sun,Bin Ji,Lin Wei,Zhenbao Li,Menglin Wang,Xuanbo Zhang,Haotian Zhang,Qiming Kan,Cong Luo,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2965

-

Fujin Ai,Na Wang,Xiaoman Zhang,Tianying Sun,Qi Zhu,Wei Kong,Feng Wang,Guangyu Zhu Nanoscale 2018 10 4432

-

Yanchun Wei,Feifan Zhou,Da Zhang,Qun Chen,Da Xing Nanoscale 2016 8 3530

24533-72-0 (Pyropheophorbide-a) 関連製品

- 6453-67-4(Methyl pyropheophorbide-a)

- 15664-29-6(Pheophorbide A (>80%) (mixture of diastereomers))

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24533-72-0)Pyropheophorbide-a

清らかである:99%/99%/99%

はかる:50mg/100mg/250mg

価格 ($):186.0/316.0/473.0